3-Chloro-4-bromobenzylhydrazine
Description
3-Chloro-4-bromobenzylhydrazine is a halogenated benzylhydrazine derivative characterized by a benzene ring substituted with chlorine at the 3-position and bromine at the 4-position, attached to a hydrazine functional group.
Properties
Molecular Formula |
C7H8BrClN2 |
|---|---|
Molecular Weight |
235.51 g/mol |
IUPAC Name |
(4-bromo-3-chlorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8BrClN2/c8-6-2-1-5(4-11-10)3-7(6)9/h1-3,11H,4,10H2 |
InChI Key |
KWZJFFIYJILLRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNN)Cl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The positions and types of halogen substituents critically influence properties such as melting points, stability, and reactivity. Below is a comparative analysis of key analogs:
Table 1: Physical Properties of Selected Halogenated Hydrazine Derivatives
Key Observations :
- Melting Points : Fluorinated analogs like 3-chloro-4-fluorophenylhydrazine HCl exhibit higher decomposition temperatures (~211–212°C), likely due to stronger intermolecular interactions (e.g., hydrogen bonding with HCl) . Brominated derivatives may have lower melting points owing to larger atomic size reducing crystal packing efficiency.
- Stability : Bromine’s weaker C–Br bond (vs. C–Cl or C–F) may render brominated hydrazines more reactive but less stable. The discontinued status of (3-bromo-4-fluorobenzyl)hydrazine suggests challenges in synthesis or storage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
